molecular formula C16H27P B14627632 Bis(2-methylbutyl)(phenyl)phosphane CAS No. 54665-48-4

Bis(2-methylbutyl)(phenyl)phosphane

Cat. No.: B14627632
CAS No.: 54665-48-4
M. Wt: 250.36 g/mol
InChI Key: IAUNCXRXPFMJEO-UHFFFAOYSA-N
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Description

Bis(2-methylbutyl)(phenyl)phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to two 2-methylbutyl groups and one phenyl group. Tertiary phosphines are widely used in various fields of chemistry, including catalysis and organic synthesis, due to their ability to act as ligands for transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylbutyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodiphenylphosphine with 2-methylbutylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl)(phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylbutyl)(phenyl)phosphane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2-methylbutyl)(phenyl)phosphane primarily involves its ability to act as a ligand for transition metals. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate bond. This interaction can stabilize the metal center and enhance its catalytic activity. The compound can also undergo oxidative addition and reductive elimination reactions, which are key steps in many catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylbutyl)(phenyl)phosphane is unique due to its specific combination of 2-methylbutyl and phenyl groups. This combination can provide distinct steric and electronic properties, making it suitable for specific catalytic applications. The presence of both alkyl and aryl groups can enhance the compound’s solubility in various solvents and improve its compatibility with different reaction conditions .

Properties

CAS No.

54665-48-4

Molecular Formula

C16H27P

Molecular Weight

250.36 g/mol

IUPAC Name

bis(2-methylbutyl)-phenylphosphane

InChI

InChI=1S/C16H27P/c1-5-14(3)12-17(13-15(4)6-2)16-10-8-7-9-11-16/h7-11,14-15H,5-6,12-13H2,1-4H3

InChI Key

IAUNCXRXPFMJEO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CP(CC(C)CC)C1=CC=CC=C1

Origin of Product

United States

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